Ctep

描述

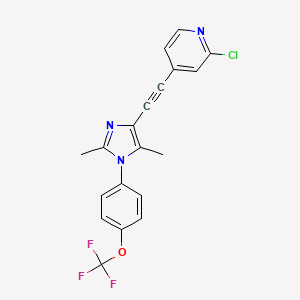

2-氯-4-[2,5-二甲基-1-(4-三氟甲氧基苯基)-1H-咪唑-4-基乙炔基]吡啶,通常称为CTEP,是一种由罗氏公司开发的研究化合物。它作为代谢型谷氨酸受体亚型5 (mGluR5)的选择性变构拮抗剂。 该化合物因其在治疗各种神经系统疾病中的潜在治疗应用而引起了极大的兴趣 .

准备方法

2-氯-4-[2,5-二甲基-1-(4-三氟甲氧基苯基)-1H-咪唑-4-基乙炔基]吡啶的合成涉及多个步骤。 其合成和纯化的优化方案已报道可使化合物产率达到63%,比以前的方法有了显著提高 . 合成路线包括中间体的制备,这些中间体被分离、纯化并通过红外光谱、核磁共振(NMR)光谱和元素分析进行完全表征 .

化学反应分析

科学研究应用

Key Applications of CTEP

-

Clinical Trials Coordination

- This compound plays a pivotal role in planning, reviewing, and executing clinical trials. This includes Phase II trials aimed at evaluating new anti-cancer agents in specific cancer types such as breast, ovarian, lung, and urologic cancers .

- The program supports laboratory correlative studies that enhance understanding of drug effects on biological changes in patients .

-

Drug Development Support

- This compound sponsors investigational drugs and collaborates with industry partners to expedite the development process. This collaboration increases the likelihood that promising agents will reach clinical use more quickly .

- For example, CYC065, a cyclin-dependent kinase inhibitor developed by Cyclacel Pharmaceuticals, has shown efficacy in preclinical models for various cancers, including leukemia and breast cancer resistant to standard treatments .

-

Collaborative Research Initiatives

- This compound maintains agreements with various institutions to facilitate access to investigational agents for clinical and non-clinical studies. This collaborative framework allows for a broader scope of research across multiple cancer types .

- The program also emphasizes the importance of collecting central data and biostatistical expertise to meet FDA research requirements .

Case Study 1: CYC065 in Hematological Malignancies

- Objective : Evaluate the safety and efficacy of CYC065 in patients with chronic leukemia.

- Findings : Preclinical data indicated that CYC065 induced apoptosis in myeloma cells and demonstrated cytotoxicity at sub-micromolar concentrations. Clinical trials are ongoing to assess its effectiveness in human subjects .

Case Study 2: Sapacitabine for Acute Myeloid Leukemia

- Objective : Assess sapacitabine's efficacy as a front-line treatment for elderly patients with newly diagnosed acute myeloid leukemia.

- Findings : Sapacitabine has shown promising anti-tumor activity in preclinical studies and is currently being evaluated in Phase III trials. The drug's dual mechanism—interfering with DNA synthesis and inducing cell cycle arrest—has been highlighted as a significant advantage over traditional therapies .

Data Table: this compound Agents Available for Clinical Trials

| Agent Name | Indication | Phase | Key Findings |

|---|---|---|---|

| CYC065 | Chronic Leukemia | Phase II | Induces apoptosis in resistant cell lines |

| Sapacitabine | Acute Myeloid Leukemia | Phase III | Superior anti-tumor activity compared to gemcitabine |

| Seliciclib | Breast Cancer | Phase II | Reverses resistance to aromatase inhibitors |

| Entrectinib | Tumor Genetics | Approved | Effective based on tumor genetics rather than type |

作用机制

2-氯-4-[2,5-二甲基-1-(4-三氟甲氧基苯基)-1H-咪唑-4-基乙炔基]吡啶通过选择性结合代谢型谷氨酸受体亚型5 (mGluR5)并具有高亲和力来发挥其作用。 这种结合抑制了受体的活性,从而调节了参与各种神经过程的谷氨酸能信号通路 . mGluR5的抑制已被证明在治疗多种神经系统疾病方面具有治疗潜力 .

相似化合物的比较

2-氯-4-[2,5-二甲基-1-(4-三氟甲氧基苯基)-1H-咪唑-4-基乙炔基]吡啶在代谢型谷氨酸受体亚型5 (mGluR5)拮抗剂中是独特的,因为它具有高度选择性和长的生物半衰期。类似的化合物包括:

马沃格鲁兰特: 另一种mGluR5拮抗剂,具有治疗脆性X染色体综合征和其他神经系统疾病的潜在治疗应用。

芬诺巴姆: 一种mGluR5拮抗剂,已研究其抗焦虑和镇痛特性。

ADX-47273: 一种mGluR5的正性变构调节剂,已研究其潜在的认知增强作用.

这些化合物具有相似的作用机制,但其选择性、效力和治疗应用有所不同。

生物活性

CTEP, or the Cancer Therapy Evaluation Program, is a pivotal component of the National Cancer Institute (NCI) that focuses on the evaluation and development of new anti-cancer agents. This article explores the biological activity of compounds evaluated under this compound, emphasizing their mechanisms of action, clinical trial outcomes, and relevant case studies.

Overview of this compound

This compound sponsors and supports clinical trials to evaluate the efficacy and safety of investigational cancer therapies. These trials often incorporate laboratory studies to understand the pharmacological effects and biological responses elicited by these agents. The program aims to accelerate the development of promising therapies for various cancers, including breast, ovarian, lung, and urologic cancers .

This compound evaluates a wide range of compounds with diverse mechanisms of action. Key categories include:

- Cytotoxic Agents : These compounds directly kill cancer cells by inducing apoptosis or disrupting cellular processes.

- Targeted Therapies : These agents specifically target molecular pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.

- Immunotherapies : These therapies enhance the body’s immune response against tumors, utilizing cytokines like interleukin-15 (IL-15) to activate T cells and natural killer cells .

1. Pembrolizumab in Head and Neck Cancer

A Phase III trial evaluated pembrolizumab (MK-3475), an anti-PD-1 therapy, for patients with recurrent or metastatic head and neck squamous cell carcinoma. The trial demonstrated that pembrolizumab significantly improved overall survival compared to standard treatments like methotrexate and docetaxel .

| Treatment Group | Overall Survival Rate |

|---|---|

| Pembrolizumab | 60% |

| Standard Treatment | 40% |

2. Triheptanoin for Fatty Acid Oxidation Disorders

Triheptanoin has been studied in patients with long-chain fatty acid oxidation disorders (LC-FAOD). A retrospective study indicated that treatment with triheptanoin reduced hospitalization frequency and severity among patients .

| Patient Group | Hospitalization Frequency (Before) | Hospitalization Frequency (After) |

|---|---|---|

| Triheptanoin Treated | 5 times/year | 2 times/year |

Pharmacokinetic Studies

This compound emphasizes the importance of pharmacokinetic studies to assess how drugs are metabolized and their effects on biological systems. These studies help in understanding drug distribution, metabolism, and excretion, which are critical for optimizing dosing regimens.

Example Findings from Pharmacokinetic Studies

- Agent : Imatinib mesylate

- Study Outcome : Demonstrated significant reductions in tumor size in gastrointestinal stromal tumors (GISTs) with specific pharmacokinetic profiles correlating with treatment efficacy .

Challenges in Clinical Trials

Despite this compound's efforts, many clinical trials face challenges related to patient accrual. Approximately 38% of this compound-supported oncology trials fail to meet their enrollment goals, particularly in Phase III studies . This highlights the need for improved strategies to enhance participation in clinical research.

属性

IUPAC Name |

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469986 | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871362-31-1 | |

| Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ctep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CTEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。